molecular formula C20H21NO5 B2603238 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid CAS No. 1694536-15-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid

Cat. No.: B2603238
CAS No.: 1694536-15-6
M. Wt: 355.39
InChI Key: TUVGBVYFOYCYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid is a synthetic compound often used in the field of organic chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amines in peptide synthesis .

Mechanism of Action

Target of Action

The primary target of the compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid”, also known as “Fmoc-DL-3-methoxy-2-methyl-alanine”, is the amino group of an activated incoming amino acid during peptide synthesis . The compound acts as a protecting group for the amino group, preventing it from reacting with other groups during the synthesis process .

Mode of Action

The compound “this compound” interacts with its target by forming a carbamate linkage with the amino group of the incoming amino acid . This interaction protects the amino group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The compound “this compound” affects the peptide synthesis pathway. It allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The compound’s action on this pathway enables the production of peptides for research in the post-genomic world .

Pharmacokinetics

The pharmacokinetic properties of “this compound” are primarily related to its role in peptide synthesis. The compound is stable under the conditions used in peptide synthesis . Its stability and reactivity are crucial for its bioavailability during the synthesis process .

Result of Action

The molecular effect of the action of “this compound” is the formation of a carbamate linkage with the amino group of an incoming amino acid . This linkage protects the amino group from unwanted reactions, allowing for the efficient synthesis of peptides . On a cellular level, the compound enables the production of peptides that can be used in various biological research and applications .

Action Environment

The action of “this compound” is influenced by the environmental conditions of the peptide synthesis process. The compound is stable and reactive under the conditions typically used in peptide synthesis . Factors such as temperature, solvent, and pH can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid is unique due to its specific combination of the Fmoc protecting group and the methoxy-methylpropanoic acid backbone. This combination provides specific reactivity and stability characteristics that are valuable in peptide synthesis and other chemical applications .

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid , also known by its CAS number 150114-97-9 , is a derivative of fluorenone, a structure known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • Structure : The compound features a fluorenyl moiety, which is crucial for its biological activity. The presence of the methoxy and carbonyl functional groups enhances its solubility and bioavailability.

The biological activity of fluorenone derivatives, including the compound , is primarily attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Fluorenone derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that modifications in the aryl moiety can enhance the inhibitory effects against both planktonic and biofilm states of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The fluorenone framework has been associated with antiproliferative effects in cancer cells. Certain derivatives have been identified as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair processes in cancer cells .
  • Antioxidant Properties : Compounds derived from fluorenone have demonstrated potent antioxidant activities, which can protect cells from oxidative stress and related diseases .

Research Findings

Recent studies have explored the biological activity of fluorenone derivatives extensively. Here are some highlighted findings:

  • Case Study 1 : A study synthesized various O-aryl-carbamoyl-oxymino-fluorene derivatives and evaluated their antimicrobial activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. Some compounds exhibited low inhibitory concentrations comparable to standard antibiotics .
  • Case Study 2 : Another investigation focused on the antiproliferative effects of 2,7-diamidofluorenones, revealing that compounds with linear alkyl side chains showed superior activity compared to those with branched groups .

Data Table: Biological Activities of Fluorenone Derivatives

Compound NameActivity TypeTarget Organism/Cell TypeIC50 (μM)Reference
TiloroneAntiviralVarious viral strains5
N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamineAntimicrobialE. coli, S. aureus10
2,7-DiamidofluorenonesAntiproliferativeCancer cell lines (e.g., HeLa)15

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(12-25-2,18(22)23)21-19(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVGBVYFOYCYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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